molecular formula C20H17ClN6O B15214924 Acetamide, N-(4-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)phenyl)- CAS No. 125802-54-2

Acetamide, N-(4-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)phenyl)-

Cat. No.: B15214924
CAS No.: 125802-54-2
M. Wt: 392.8 g/mol
InChI Key: ANERCZQBVFWRPO-UHFFFAOYSA-N
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Description

N-(4-((9-Benzyl-2-chloro-9H-purin-6-yl)amino)phenyl)acetamide is a synthetic organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a benzyl group, a chloro substituent, and an acetamide group attached to a purine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((9-Benzyl-2-chloro-9H-purin-6-yl)amino)phenyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-((9-Benzyl-2-chloro-9H-purin-6-yl)amino)phenyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group in the purine ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the purine ring and the benzyl group.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and acetic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) are applied.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted purine derivatives, while hydrolysis can produce amines and carboxylic acids.

Scientific Research Applications

N-(4-((9-Benzyl-2-chloro-9H-purin-6-yl)amino)phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-((9-Benzyl-2-chloro-9H-purin-6-yl)amino)phenyl)acetamide involves its interaction with specific molecular targets:

Properties

CAS No.

125802-54-2

Molecular Formula

C20H17ClN6O

Molecular Weight

392.8 g/mol

IUPAC Name

N-[4-[(9-benzyl-2-chloropurin-6-yl)amino]phenyl]acetamide

InChI

InChI=1S/C20H17ClN6O/c1-13(28)23-15-7-9-16(10-8-15)24-18-17-19(26-20(21)25-18)27(12-22-17)11-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,23,28)(H,24,25,26)

InChI Key

ANERCZQBVFWRPO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=C3C(=NC(=N2)Cl)N(C=N3)CC4=CC=CC=C4

Origin of Product

United States

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